(Rac)-Tanomastat

概要

説明

(Rac)-Tanomastat is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a member of the matrix metalloproteinase inhibitors (MMPIs) family, which are compounds that inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix components. This inhibition is crucial in the treatment of diseases such as cancer, where the degradation of the extracellular matrix can lead to tumor invasion and metastasis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tanomastat typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and quantity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

化学反応の分析

Types of Reactions

(Rac)-Tanomastat undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

科学的研究の応用

Research Applications

-

Cancer Treatment :

- Tumor Invasion : Studies have shown that MMP-9 levels are significantly higher in malignant tissues compared to benign ones. Inhibition of MMP-9 by (Rac)-Tanomastat could lead to reduced tumor invasiveness and improved patient outcomes in cancers such as melanoma and breast cancer .

- Metastasis Prevention : The compound has been evaluated for its ability to prevent the extravasation of circulating tumor cells, a critical step in metastasis. By inhibiting MMP activity, this compound may hinder the ability of cancer cells to migrate to distant sites .

- Ovarian Cancer :

- Combination Therapies :

Case Studies

作用機序

(Rac)-Tanomastat exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in preventing tumor invasion and metastasis. The molecular targets of this compound include various matrix metalloproteinases such as MMP-2, MMP-9, and MMP-14. The pathways involved in its mechanism of action include the regulation of extracellular matrix remodeling and cell signaling pathways related to cell migration and invasion.

類似化合物との比較

Similar Compounds

Marimastat: Another matrix metalloproteinase inhibitor with similar applications in cancer treatment.

BAY 12-9566: A compound with similar inhibitory effects on matrix metalloproteinases.

Prinomastat: Known for its potential in treating diseases involving matrix metalloproteinase activity.

Uniqueness of (Rac)-Tanomastat

This compound is unique due to its specific binding affinity and selectivity for certain matrix metalloproteinases. This selectivity makes it a valuable tool in studying the role of these enzymes in various biological processes and diseases. Additionally, its synthetic accessibility and stability make it a preferred choice for research and industrial applications.

生物活性

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetic compound classified as a matrix metalloproteinase inhibitor (MMPI). It has been primarily investigated for its potential in cancer therapy due to its antiangiogenic and antimetastatic properties. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanism of action.

Matrix metalloproteinases (MMPs) are a group of enzymes that play critical roles in the degradation of extracellular matrix components, which is essential for tumor invasion and metastasis. This compound specifically inhibits MMP-2 and MMP-9, which are implicated in various cancer processes including angiogenesis, migration, and invasion . By inhibiting these enzymes, this compound aims to reduce tumor growth and prevent metastasis.

Phase III Trial

A significant phase III randomized trial assessed the efficacy of this compound in patients with stage III or IV ovarian carcinoma who had previously responded to chemotherapy. The study aimed to determine if adding this compound could improve progression-free survival (PFS) compared to a placebo. Key findings included:

- Sample Size : 730 planned; 243 randomized.

- Results :

- Median PFS was 10.4 months for this compound versus 9.2 months for placebo (P = 0.67).

- Median overall survival (OS) was 13.9 months for this compound compared to 11.9 months for placebo (P = 0.53).

- Toxicity : Generally mild; common adverse effects included nausea and fatigue .

The trial was ultimately closed due to negative results from other concurrent studies involving different cancers, leading to insufficient evidence supporting the efficacy of this compound in improving survival outcomes .

Other Investigations

Further studies have explored the compound's potential in various cancer types, including pancreatic and lung cancers. Although some preclinical models indicated promising results regarding tumor suppression and reduced metastasis, many subsequent clinical trials were halted or showed limited efficacy .

Biological Activity in Experimental Models

This compound has demonstrated notable biological activity in several experimental tumor models:

- Anti-invasive Properties : In vitro studies have shown that this compound can significantly reduce the invasive capabilities of cancer cells by inhibiting MMP activity.

- Antimetastatic Effects : Animal models have indicated that treatment with this compound leads to decreased metastasis in tumors such as melanoma and breast cancer .

Summary of Findings from Experimental Studies

Safety Profile

The safety profile of this compound has been generally acceptable across clinical trials. Most adverse effects reported were mild to moderate, with nausea being the most common side effect . However, the lack of significant clinical benefit raises questions about its overall utility in cancer therapy.

特性

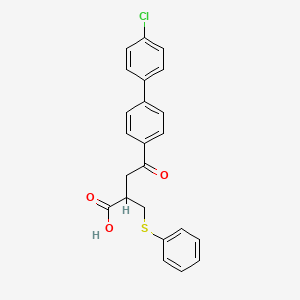

IUPAC Name |

4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGDPXECXQWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。